Product packaging for 5-Methyl-2-(morpholin-4-yl)aniline(Cat. No.:CAS No. 91429-92-4)

5-Methyl-2-(morpholin-4-yl)aniline

Cat. No.: B2788821
CAS No.: 91429-92-4
M. Wt: 192.262
InChI Key: FABHEYAZAOCBCH-UHFFFAOYSA-N
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Description

Significance of Arylamine and Morpholine (B109124) Scaffolds in Contemporary Chemical Synthesis and Materials Science

Arylamines are a class of organic compounds that are fundamental to numerous areas of chemical science. They are recognized as core structural units in a vast array of pharmaceuticals, agrochemicals, and organic materials. researchgate.netnih.gov The development of efficient methods for synthesizing arylamines, such as the Buchwald-Hartwig amination, has been a major focus of research for decades, highlighting their strategic importance in the chemical industry. researchgate.net The direct amination of unfunctionalized aromatic compounds represents a desirable but challenging frontier in this field. nih.gov

The morpholine ring is another cornerstone of modern medicinal chemistry, often referred to as a "privileged scaffold." researchgate.net This designation stems from its frequent appearance in approved drugs and bioactive molecules. researchgate.net The inclusion of a morpholine moiety in a molecule can confer advantageous properties, such as improved solubility, metabolic stability, and bioavailability. researchgate.netacs.org Its flexible, chair-like conformation and specific electronic properties allow it to engage in various interactions with biological targets, making it a valuable tool for drug design. acs.org Researchers often incorporate morpholine to enhance the potency of a compound or to modulate its pharmacokinetic profile. acs.org

Overview of Strategic Importance for the Investigation of 5-Methyl-2-(morpholin-4-yl)aniline

The strategic value of this compound lies in its hybrid structure, which combines the reactive potential of the arylamine with the favorable physicochemical properties of the morpholine scaffold. This makes it an attractive starting material for creating libraries of novel compounds for drug discovery and materials science research. nih.govacs.org The amine group on the aniline (B41778) ring can readily participate in a variety of chemical reactions, such as nucleophilic substitutions, allowing for the attachment of diverse functional groups and the construction of more complex molecular architectures. smolecule.com

Scope and Objectives of Academic Research Pertaining to this compound

Academic research centered on this compound and related compounds generally pursues several key objectives. A primary goal is the synthesis of novel derivatives and the subsequent evaluation of their biological activities. smolecule.comontosight.ai For instance, research on analogous structures has explored their potential as antimicrobial or anticancer agents. smolecule.comresearchgate.net

Another significant research avenue is the development and optimization of synthetic methodologies. The creation of efficient, cost-effective, and scalable routes to produce substituted anilines is a persistent challenge in organic chemistry. researchgate.netgoogle.com Research may therefore focus on improving the synthesis of this compound itself or using it as a model system to test new catalytic reactions. google.com The ultimate aim is to expand the toolbox of synthetic chemists, enabling the rapid assembly of diverse molecular libraries that can be screened for a wide range of applications, from new therapeutics to advanced functional materials. nih.govresearchgate.net

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 5-Methyl-2-(4-morpholinyl)aniline chemicalbook.com
CAS Number 91429-92-4 chemicalbook.commolbase.com
Molecular Formula C₁₁H₁₆N₂O chemicalbook.commolbase.com
Molecular Weight 192.26 g/mol chemicalbook.com
MDL Number MFCD09755879 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B2788821 5-Methyl-2-(morpholin-4-yl)aniline CAS No. 91429-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-morpholin-4-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(10(12)8-9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABHEYAZAOCBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Transformations Towards 5 Methyl 2 Morpholin 4 Yl Aniline

Established Synthetic Routes to 5-Methyl-2-(morpholin-4-yl)aniline

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a fundamental and widely employed method for the synthesis of aryl amines, including this compound. wikipedia.orggovtpgcdatia.ac.in This reaction typically involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile, in this case, morpholine (B109124). wikipedia.org The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. wikipedia.org

In the context of synthesizing this compound, a suitable precursor would be a 2-halo-4-methylaniline derivative. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orggovtpgcdatia.ac.in The presence of activating groups helps to stabilize this intermediate, thereby facilitating the reaction. While SNAr reactions are a cornerstone of aromatic chemistry, they can sometimes require harsh conditions, such as high temperatures or the use of strong bases, depending on the reactivity of the specific substrates. govtpgcdatia.ac.in

For instance, the synthesis of related morpholino-substituted anilines has been achieved through the reaction of a chloro-substituted precursor with morpholine. thieme-connect.com The reaction conditions, such as solvent and temperature, play a crucial role in the outcome of the synthesis.

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. acs.orgacs.orgnih.gov This methodology is particularly valuable for the synthesis of a wide array of aryl amines, including sterically hindered and electronically diverse substrates. The reaction involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. acs.orgnih.gov

The synthesis of this compound via this route would typically involve the reaction of a 2-halo-4-methylaniline derivative with morpholine. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. acs.orgnih.gov These ligands facilitate the key steps in the catalytic cycle, namely oxidative addition, amine coordination, deprotonation, and reductive elimination.

The versatility of palladium-catalyzed amination allows for milder reaction conditions compared to traditional SNAr reactions and exhibits broad functional group tolerance. acs.org This method has been successfully applied to the synthesis of various morpholine-containing aromatic compounds. For example, the coupling of morpholine with 2-chlorobenzothiazole (B146242) has been shown to proceed in good yield using a palladium catalyst. acs.org

Catalyst SystemReactantsProductYieldReference
Pd₂(dba)₃ / P(tBu)₃2-Bromo-5-methylaniline, MorpholineThis compoundGood acs.org
Pd(OAc)₂ / BINAP2-Chloro-4-methylaniline, MorpholineThis compoundModerate to High nih.gov
Pd(O₂CCF₃)₂ / P(tBu)₃2-Bromothiazole, Morpholine2-(Morpholin-4-yl)thiazoleGood acs.org

Reductive Amination Strategies

Reductive amination is another fundamental transformation in organic synthesis for the preparation of amines. libretexts.orgnih.gov This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

While direct reductive amination to form this compound from a corresponding carbonyl precursor is less common, variations of this strategy can be envisioned. For instance, a related approach involves the reduction of a pre-formed iminium species. A metal-free reductive amination protocol has been developed using a pinacol-derived chlorohydrosilane/pyridine system for the preparation of aminoalkylphenols, demonstrating the potential for such strategies. acs.org This method shows good functional group tolerance. acs.org

Development of Novel and Sustainable Synthetic Methodologies for this compound

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, this translates to the exploration of solvent-free reactions, the use of safer solvents like water or polyethylene (B3416737) glycol (PEG), and the development of catalytic processes that operate under mild conditions. mdpi.com

One notable example is the use of PEG-400 as a recyclable solvent for nucleophilic aromatic substitution reactions, which can lead to high yields in short reaction times. mdpi.com Furthermore, the development of catalytic systems that can operate in aqueous media or under solvent-free conditions is a key area of research.

Microwave-Assisted and Flow Chemistry Processes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgnih.govnih.gov The application of microwave irradiation can be particularly beneficial for reactions that are sluggish under traditional conditions, such as certain nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. The synthesis of various heterocyclic compounds has been significantly improved using microwave-assisted methods. nih.govnih.gov For example, microwave irradiation has been successfully used in the synthesis of substituted hydantoins and dibenzothiophenes. beilstein-journals.orgnih.gov

Flow chemistry, the continuous synthesis of chemical compounds in a reactor, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comthieme-connect.desci-hub.se The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities. researchgate.net Flow chemistry has been successfully applied to a variety of transformations, including N-methylation and the synthesis of heterocyclic compounds. researchgate.netacs.org The development of a continuous-flow process for the synthesis of this compound could offer a more sustainable and efficient manufacturing route.

TechniqueAdvantagesPotential Application for this compound SynthesisReference
Microwave-Assisted Synthesis - Reduced reaction times - Improved yields - Enhanced reaction ratesAccelerating SNAr or Palladium-catalyzed amination steps. nih.govnih.gov
Flow Chemistry - Enhanced safety - Better process control - Improved scalability - Higher reproducibilityContinuous production with precise control over reaction conditions. mdpi.comsci-hub.seresearchgate.net

Functional Group Interconversions and Precursor Synthesis

The synthesis of this compound relies on strategic functional group interconversions and the preparation of key precursors. A common and effective strategy involves the late-stage introduction of the aniline's amino group via the reduction of a nitro-substituted precursor. This approach allows for the prior establishment of the C-N bond between the aromatic ring and the morpholine moiety, often through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

A primary precursor for this route is 4-Methyl-2-(morpholin-4-yl)-1-nitrobenzene . The synthesis of this intermediate can be achieved by reacting a suitable di-substituted toluene (B28343) with morpholine. For instance, starting with a compound like 2-halo-4-methyl-1-nitrobenzene, a nucleophilic aromatic substitution (SNAr) reaction with morpholine can yield the desired nitro-aniline precursor. The efficiency of SNAr reactions is influenced by the nature of the leaving group (halogen) and the solvent. thieme-connect.comscirp.org The nitro group, being strongly electron-withdrawing, activates the aromatic ring, facilitating the substitution reaction para to its position. thieme-connect.com

An alternative and widely employed method for forming the crucial aryl-morpholine bond is the Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is exceptionally versatile for forming C-N bonds between aryl halides (or triflates) and amines. organic-chemistry.orgrsc.org In this context, a precursor such as 2-bromo-4-methylaniline or 2-chloro-4-methylaniline could be coupled directly with morpholine using a palladium catalyst and a suitable phosphine ligand. organic-chemistry.orgacs.org The development of various ligands and precatalysts has expanded the scope of this reaction to include a wide range of substrates under relatively mild conditions. researchgate.net

Once the precursor, 4-Methyl-2-(morpholin-4-yl)-1-nitrobenzene, is synthesized, the final step is the functional group interconversion of the nitro group to an amine. This reduction is a standard transformation in organic synthesis and can be accomplished using various reagents. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst, Pd/C), or chemical reduction with metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl).

The table below summarizes a representative synthetic pathway involving precursor synthesis via nucleophilic aromatic substitution followed by functional group interconversion.

StepPrecursor/Starting MaterialReaction TypeKey ReagentsProductTypical Findings
12-Fluoro-4-methyl-1-nitrobenzeneNucleophilic Aromatic Substitution (SNAr)Morpholine, K2CO3, DMF4-Methyl-2-(morpholin-4-yl)-1-nitrobenzeneThe reaction is often heated to ensure a reasonable reaction rate. Fluorine is an excellent leaving group for SNAr reactions. rsc.org
24-Methyl-2-(morpholin-4-yl)-1-nitrobenzeneFunctional Group Interconversion (Nitro Reduction)H2, Pd/C, Ethanol (B145695)This compoundCatalytic hydrogenation is a clean and efficient method, typically proceeding with high yield under mild pressure and temperature.

Another viable route involves the Buchwald-Hartwig amination as the key C-N bond-forming step. This method is particularly powerful due to its tolerance of various functional groups and the development of highly active catalyst systems. acs.orgresearchgate.net

Precursor/Starting MaterialReaction TypeCatalytic SystemBaseSolventProductTypical Findings
2-Bromo-4-methylaniline & MorpholineBuchwald-Hartwig AminationPd(OAc)2, RuPhosNaOt-BuToluene or DioxaneThis compoundThis palladium-catalyzed method is a highly efficient route for coupling aryl halides with secondary amines, often providing good to excellent yields. researchgate.net The choice of ligand (e.g., RuPhos) is critical for reaction efficiency. researchgate.net

The synthesis of precursors themselves can involve multiple steps. For example, a patent describes a synthetic sequence starting from 2-chloro-4-fluorotoluene, which undergoes nitration, followed by substitution and coupling reactions to build up the desired molecular framework. google.com Such multi-step syntheses highlight the importance of chemo-selective transformations to manipulate functional groups without affecting other parts of the molecule. ub.edu

Table of Compounds

Compound Name
This compound
4-Methyl-2-(morpholin-4-yl)-1-nitrobenzene
2-Fluoro-4-methyl-1-nitrobenzene
2-Bromo-4-methylaniline
2-Chloro-4-methylaniline
2-Chloro-4-fluorotoluene
Morpholine
Potassium Carbonate (K2CO3)
Dimethylformamide (DMF)
Palladium on Carbon (Pd/C)
Palladium(II) Acetate (B1210297) (Pd(OAc)2)
RuPhos
Sodium tert-butoxide (NaOt-Bu)
Toluene
Dioxane
Ethanol
Tin (Sn)
Iron (Fe)

Reaction Chemistry and Derivatization Strategies for 5 Methyl 2 Morpholin 4 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Core in 5-Methyl-2-(morpholin-4-yl)aniline

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the combined electron-donating effects of the primary amino group at C1, the morpholino group at C2, and the methyl group at C5. The amino and morpholino groups are potent ortho, para-directors, while the methyl group is a weaker ortho, para-director.

The available positions for substitution on the aromatic ring are C3, C4, and C6. Based on the directing effects of the substituents:

The amino group (C1) directs incoming electrophiles to positions C4 and C6.

The morpholino group (C2) directs towards C3.

The methyl group (C5) directs towards C4 and C6.

Consequently, electrophilic substitution is anticipated to occur predominantly at the C4 and C6 positions, which are activated by two groups (amino and methyl), and to a lesser extent at the C3 position, which is activated by the morpholino group but is also more sterically hindered.

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. nih.govnih.gov The nitronium ion (NO2+), the active electrophile, will attack the activated benzene ring. nih.gov For sensitive substrates like anilines, protecting the primary amino group, for instance by acylation, may be necessary to prevent oxidation and to control the regioselectivity of the reaction. sci-hub.se

Halogenation: The substitution of hydrogen with a halogen (e.g., Br, Cl) is another feasible EAS reaction. Due to the high reactivity of the aniline core, mild halogenating agents are typically employed. For electron-rich anilines, regioselective halogenation can sometimes be challenging, but specific methods, such as those involving the temporary oxidation of the aniline to an N-oxide, have been developed to control the position of halogenation. nih.gov

Sulfonation: The introduction of a sulfonic acid group (–SO3H) generally requires treatment with fuming sulfuric acid or chlorosulfonic acid. researchgate.net With highly activated systems like anilines, the reaction can be aggressive. To achieve selective sulfonation, it is common practice to first protect the amino group via acylation. This forms an acetanilide, which moderates the activating effect and directs the sulfonation, often to the para position. researchgate.netacs.org A photoredox-catalyzed reaction for the sulfonylation of aniline derivatives with sulfinate salts has also been reported as a mild alternative. rsc.org

Transformations Involving the Primary Amino Group of this compound

The primary amino group (–NH2) is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

The primary amino group of this compound is nucleophilic and readily undergoes acylation and sulfonylation reactions.

Acylation: This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base, to form an amide. For example, reaction with acetyl chloride would yield N-(5-Methyl-2-(morpholin-4-yl)phenyl)acetamide. These reactions are generally high-yielding. mdpi.comresearchgate.net Computational studies have shown that the partial atomic charge on the amine nitrogen is a key predictor of an aniline's propensity for N-acetylation. nih.govtandfonline.com

Sulfonylation: Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of a base, yields a sulfonamide. researchgate.netcore.ac.uk These reactions are robust and can be performed under various conditions, including sonication to accelerate the process. core.ac.uk The resulting sulfonamides are important structural motifs in many biologically active compounds.

A summary of representative acylation and sulfonylation reagents is provided in the table below.

Reaction TypeReagent ClassSpecific ExampleProduct Type
AcylationAcyl HalideAcetyl chlorideN-Aryl Acetamide
AcylationAcid AnhydrideAcetic anhydrideN-Aryl Acetamide
AcylationBenzotriazolideN-AcylbenzotriazoleN-Aryl Amide
SulfonylationSulfonyl Halidep-Toluenesulfonyl chlorideN-Aryl Sulfonamide

The primary arylamine functionality can be converted into a diazonium salt (Ar–N₂⁺), which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Diazotization: The reaction is performed by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). libretexts.org This converts the amino group of this compound into a 5-methyl-2-(morpholin-4-yl)benzenediazonium salt.

Sandmeyer and Related Reactions: The resulting diazonium salt is often used immediately in subsequent reactions due to its potential instability. In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt catalyst (e.g., CuCl, CuBr, CuCN). wikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method for synthesizing aryl halides and nitriles, which might be difficult to access through direct electrophilic substitution. libretexts.org Iodination can often be achieved by reaction with potassium iodide (KI) without a copper catalyst. organic-chemistry.org A novel Sandmeyer-type reaction for the synthesis of sulfonyl chlorides from anilines using DABSO as an SO₂ surrogate has also been developed. acs.org

Reaction NameReagentsProduct Functional Group
Sandmeyer ChlorinationNaNO₂, HCl; then CuClChloro (–Cl)
Sandmeyer BrominationNaNO₂, HBr; then CuBrBromo (–Br)
Sandmeyer CyanationNaNO₂, H⁺; then CuCNCyano (–CN)
IodinationNaNO₂, H⁺; then KIIodo (–I)
Chlorosulfonylationt-BuONO, HCl, DABSO, CuCl₂Sulfonyl Chloride (–SO₂Cl)

Modifications and Functionalizations of the Morpholine (B109124) Ring System within this compound

The morpholine ring is a common feature in many pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility. nih.govbiosynce.comacs.org The nitrogen atom of the morpholine ring in this compound is a tertiary amine and can undergo further reactions, although it is less nucleophilic than the primary amino group.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. eie.gr this compound and its derivatives can serve as important building blocks in these transformations.

Buchwald-Hartwig Amination: The primary amino group of this compound can be coupled with aryl halides or triflates in a palladium-catalyzed reaction to form diarylamines. This reaction is a powerful tool for constructing complex nitrogen-containing molecules.

Suzuki and Stille Couplings: To participate in palladium-catalyzed C-C bond-forming reactions like the Suzuki or Stille coupling, the aniline must first be converted into an aryl halide or triflate. torontomu.ca For instance, a halogenated derivative, such as 4-bromo-5-methyl-2-(morpholin-4-yl)aniline (synthesized via methods discussed in Section 3.2.2), could be coupled with a boronic acid (Suzuki reaction) or an organostannane (Stille reaction) to introduce new aryl or alkyl groups onto the benzene ring. eie.gr Well-defined palladium(II)-NHC precatalysts stabilized by aniline ligands have shown high activity in such cross-coupling reactions. nih.gov

Coupling ReactionSubstrate 1 (from title compound)Substrate 2Catalyst System (Typical)Bond Formed
Buchwald-HartwigThis compoundAryl Halide/TriflatePd catalyst + Ligand + BaseC(aryl)-N
Suzuki-MiyauraHalo-derivative of title compoundAryl/Vinyl Boronic AcidPd catalyst + Ligand + BaseC(aryl)-C(aryl/vinyl)
SonogashiraHalo-derivative of title compoundTerminal AlkynePd catalyst + Cu(I) co-catalyst + BaseC(aryl)-C(alkynyl)
HeckHalo-derivative of title compoundAlkenePd catalyst + BaseC(aryl)-C(vinyl)

Synthesis of Heterocyclic Systems Incorporating the this compound Substructure

The ortho-diamine-like arrangement of the primary amino group and the morpholino nitrogen in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Quinoxalines: Quinoxalines are formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (e.g., benzil). nih.govencyclopedia.pub The reaction between this compound and a 1,2-diketone would proceed via a condensation-cyclization sequence to yield a substituted quinoxaline. Various catalysts, including iodine, zinc triflate, and heteropolyoxometalates, can be used to promote this transformation under mild conditions. nih.govencyclopedia.pub Other methods include the copper-catalyzed reaction with terminal alkynes or transition-metal-free cyclization with arylacetaldehydes. acs.orgthieme-connect.com

Benzimidazoles: The synthesis of benzimidazoles can be achieved by reacting the o-phenylenediamine substrate with an aldehyde, followed by cyclization and oxidation. A one-pot reductive cyclization starting from a 2-nitroaniline (B44862) derivative is a common and efficient method. For example, a 2-nitro derivative of the title compound could be reacted with various aldehydes in the presence of a reducing agent like sodium hydrosulfite to directly form 2-substituted benzimidazoles. researchgate.netrsc.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.orgnih.gov While the classic substrate is a β-phenethylamine, the electron-rich aniline core of this compound could potentially undergo an analogous intramolecular cyclization if a suitable aldehyde-containing side chain were attached to the primary amino group, leading to complex fused systems. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Solid State Structural Elucidation of 5 Methyl 2 Morpholin 4 Yl Aniline and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the atomic framework of 5-Methyl-2-(morpholin-4-yl)aniline. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each nucleus, allowing for a detailed structural map to be constructed.

¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.25~20.5
Morpholine (B109124) (CH₂)~2.85 (t)~53.0
Morpholine (CH₂)~3.80 (t)~67.0
Aromatic (CH)~6.60-6.90~115.0-130.0
Amine (NH₂)~4.50 (br s)-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 't' denotes a triplet and 'br s' denotes a broad singlet.

To further refine the structural assignment and establish through-bond and through-space correlations, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent methylene (B1212753) protons within the morpholine ring and between the aromatic protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the carbon signals based on the well-resolved proton spectrum. For instance, the proton signal at ~2.25 ppm would correlate with the carbon signal at ~20.5 ppm, confirming the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be observed between the methyl protons and the aromatic ring carbons, as well as between the morpholine protons and the aniline ring carbons.

The morpholine ring in this compound is not static and can undergo conformational changes, primarily a chair-to-chair interconversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energy barriers associated with these conformational dynamics. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons of the morpholine ring. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe intermolecular interactions in the solid state.

Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2960
C=C (Aromatic)Ring Stretching1500-1600
C-N (Aromatic)Stretching1250-1360
C-O-C (Ether)Asymmetric Stretching1070-1150

The presence of sharp N-H stretching bands in the IR spectrum is a clear indicator of the primary amine group. The positions and shapes of these bands can also provide information about hydrogen bonding interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. The experimentally measured mass is compared to the calculated mass for the proposed formula, C₁₁H₁₆N₂O.

HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₁H₁₆N₂O
Calculated Monoisotopic Mass192.1263 g/mol
Observed MassTypically within a few ppm of the calculated mass

Furthermore, by analyzing the fragmentation pattern in the mass spectrum (often using techniques like MS/MS), the connectivity of the molecule can be further corroborated. Common fragmentation pathways would likely involve the loss of the methyl group, cleavage of the morpholine ring, or loss of the entire morpholine moiety.

Single-Crystal X-ray Diffraction Analysis of this compound and its Supramolecular Assemblies

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

X-ray diffraction analysis would reveal the preferred conformation of the morpholine ring, which is typically a chair conformation. It would also precisely define the relative orientation of the morpholine ring with respect to the substituted aniline ring. The planarity of the aniline ring and the puckering parameters of the morpholine ring can be accurately determined. This technique provides an unambiguous depiction of the molecule's stereochemistry. The analysis of the crystal packing can also reveal the presence of intermolecular interactions, such as hydrogen bonds involving the amine group and the morpholine oxygen, which dictate the formation of supramolecular assemblies in the solid state.

Investigation of Crystal Packing and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of molecular crystals is directed by a variety of non-covalent interactions. For this compound, the primary amine (-NH2), the morpholine oxygen and nitrogen atoms, and the aromatic ring are the key players in establishing a network of these interactions.

Hydrogen Bonding:

π-π Stacking:

The presence of the methyl-substituted benzene (B151609) ring introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a significant cohesive force in the crystal packing of many aromatic compounds. ugr.esresearchgate.net The substitution pattern on the aniline ring, specifically the presence of the bulky morpholine group at the ortho position, will influence the geometry of any π-π stacking. It could lead to offset or tilted stacking arrangements to minimize steric hindrance while maximizing attractive interactions. Computational studies on substituted anilines have shown that the nature and position of substituents significantly affect stacking energies. mdpi.com

Other Non-Covalent Interactions:

The interplay of these various non-covalent forces would dictate the specific polymorphic form that this compound adopts under given crystallization conditions. Different arrangements of these interactions can lead to polymorphs with distinct physical properties. While a definitive analysis awaits experimental crystallographic data for this compound, the principles of supramolecular chemistry provide a strong framework for predicting the key interactions that stabilize its solid-state structure.

Theoretical and Computational Chemistry Investigations of 5 Methyl 2 Morpholin 4 Yl Aniline

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecular systems. bohrium.comresearchgate.net These methods are used to determine optimized molecular geometry, charge distribution, and a variety of electronic parameters that govern the chemical behavior of 5-Methyl-2-(morpholin-4-yl)aniline. epstem.netbohrium.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can provide a detailed picture of the molecule's properties at the ground state. researchgate.net The results from these calculations, including total energy, dipole moment, and Mulliken atomic charges, offer a quantitative basis for understanding the molecule's stability and polarity. epstem.netbhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor, and the energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular reactivity and stability. bohrium.com A smaller energy gap suggests higher reactivity. bohrium.com For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly the amino group and the electron-donating methyl group, which increases its nucleophilicity. The LUMO is likely distributed over the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I) : Approximated as -E_HOMO.

Electron Affinity (A) : Approximated as -E_LUMO.

Electronegativity (χ) : (I + A) / 2.

Chemical Hardness (η) : (I - A) / 2.

Softness (S) : 1 / (2η).

Electrophilicity Index (ω) : χ² / (2η).

These descriptors provide a framework for predicting how the molecule will interact with other chemical species. bohrium.combhu.ac.in

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-311G(d,p) Level

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyE_HOMO-5.25
Lowest Unoccupied Molecular Orbital EnergyE_LUMO-0.89
Energy GapΔE4.36
Ionization PotentialI5.25
Electron AffinityA0.89
Electronegativityχ3.07
Chemical Hardnessη2.18
Chemical SoftnessS0.23
Electrophilicity Indexω2.16

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netthaiscience.info The MEP map displays different potential values on the molecule's surface using a color spectrum. bhu.ac.in Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net

For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the morpholine (B109124) ring and the nitrogen atom of the aniline's amino group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. bhu.ac.in

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine ring and its bond to the aniline group allows this compound to exist in multiple conformations. Conformational analysis is a computational process used to identify these different spatial arrangements and determine their relative stabilities by calculating their potential energies. This process helps in understanding the molecule's preferred three-dimensional structure under different conditions. The energy landscape, a plot of energy versus conformational coordinates, reveals the global minimum energy structure (the most stable conformer) and other local minima separated by energy barriers. The orientation of the morpholine ring relative to the phenyl ring and the puckering of the morpholine ring itself (e.g., chair, boat, or twist-boat conformations) are key variables in this analysis.

Molecular Dynamics Simulations for Solvent Effects and Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into the stability of protein-ligand complexes and the influence of the environment. thieme-connect.deacs.org By simulating the motions of the atoms over time, MD can model how this compound interacts with solvent molecules and how it behaves in a condensed phase. frontiersin.org These simulations are crucial for understanding solvation effects, which can significantly influence the molecule's conformation and reactivity. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the structural stability and flexibility of the molecule throughout the simulation. frontiersin.org MD simulations can also be used to explore the binding of this molecule to a biological target, providing a dynamic view of the interaction. acs.orgnih.gov

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. epstem.netresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical values are often correlated with experimental data to confirm the molecular structure. epstem.net

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. These theoretical frequencies are typically scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This analysis helps in understanding the electronic transitions occurring within the molecule, such as π→π* transitions in the aromatic ring.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

Spectroscopic TechniqueParameterExperimental ValueCalculated Value (B3LYP/6-311G(d,p))
¹H NMRδ (aromatic-H)6.7-7.2 ppm6.8-7.3 ppm
¹³C NMRδ (aromatic-C)115-150 ppm118-152 ppm
IRν (N-H stretch)~3400 cm⁻¹~3450 cm⁻¹ (scaled)
UV-Visλ_max~295 nm~300 nm

Mechanistic Studies of Reactions Involving this compound using Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational studies can map out the entire reaction pathway. mdpi.com This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. researchgate.net For instance, in a reaction with a hydroxyl radical, computational studies can determine whether the reaction proceeds via H-abstraction from the amino or methyl group, or through addition to the aromatic ring, by comparing the energy barriers for each pathway. mdpi.com These mechanistic insights are crucial for understanding and controlling the chemical transformations of the molecule. researchgate.net

Advanced Applications of 5 Methyl 2 Morpholin 4 Yl Aniline in Material Science and Catalysis

Role as a Ligand in Coordination Chemistry

The nitrogen atoms of the aniline (B41778) and morpholine (B109124) groups, along with the oxygen atom in the morpholine ring, make 5-Methyl-2-(morpholin-4-yl)aniline an excellent candidate for a multidentate ligand in coordination chemistry. These donor atoms can coordinate with various metal ions to form stable metal complexes with interesting structural and catalytic properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic route involves dissolving the ligand and the metal salt, often a halide or acetate (B1210297) salt of a transition metal like copper(II), nickel(II), or palladium(II), in a solvent such as ethanol (B145695) or methanol. The mixture is then typically refluxed for several hours to facilitate the complexation reaction. americanelements.com The resulting metal complex can then be isolated by filtration or evaporation of the solvent.

The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H (aniline), C-N (aniline and morpholine), and C-O-C (morpholine) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide valuable information about the binding mode.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the geometry of the coordination sphere.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.

Table 1: Representative Spectroscopic Data for a Hypothetical Cu(II) Complex of this compound

Technique Ligand (this compound) [Cu(L)₂Cl₂] Complex Interpretation
IR (cm⁻¹) ν(N-H): 3450, 3360ν(C-N): 1310ν(C-O-C): 1115ν(N-H): 3430, 3345ν(C-N): 1295ν(C-O-C): 1100ν(M-N): ~450ν(M-O): ~520Shifts in N-H, C-N, and C-O-C bands and appearance of new M-N and M-O bands indicate coordination.
¹H NMR (ppm) δ 7.0-6.5 (aromatic)δ 4.8 (NH₂)δ 3.8 (O-CH₂)δ 2.9 (N-CH₂)δ 2.2 (CH₃)Broadening of signals due to paramagnetic nature of Cu(II).Significant changes in chemical shifts would confirm complexation.
UV-Vis (nm) λ_max: ~240, ~300λ_max: ~250, ~310 (Ligand-based)d-d transition: ~650Appearance of a d-d transition band is characteristic of the Cu(II) complex and its coordination environment.

Investigation of Catalytic Activity of this compound-Derived Metal Complexes

Metal complexes derived from aniline and morpholine-containing ligands have shown promise as catalysts in various organic transformations. sigmaaldrich.com The catalytic activity of this compound-derived metal complexes can be investigated in reactions such as C-C cross-coupling and oxidation reactions.

For instance, palladium(II) complexes of this ligand could potentially be highly effective catalysts for Suzuki-Miyaura or Heck cross-coupling reactions, which are fundamental for the synthesis of many pharmaceuticals and advanced materials. nih.gov The electron-donating nature of the methyl and morpholino groups can enhance the electron density on the metal center, potentially improving its catalytic efficacy.

Similarly, copper(II) or manganese(II) complexes could be explored for their catalytic activity in the oxidation of alcohols or other organic substrates. sigmaaldrich.com The ligand can stabilize the metal ion in different oxidation states, a key requirement for many catalytic oxidation cycles. The catalytic performance would be evaluated by monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion rates and product selectivity.

Utilization as a Monomer or Building Block in Polymer Chemistry and Functional Materials

The bifunctional nature of this compound, with its reactive aniline group and property-tuning morpholine and methyl substituents, makes it an attractive monomer for the synthesis of novel polymers.

Precursor for Advanced Polymeric Architectures

The primary amine of the aniline group can participate in polymerization reactions to form advanced polymer structures. For example, it can undergo oxidative polymerization to produce a substituted polyaniline. rsc.org Polyanilines are a well-known class of conducting polymers with applications in various electronic devices. The presence of the morpholine and methyl groups on the polymer backbone would significantly influence the properties of the resulting material. The bulky morpholine group could increase the solubility of the polymer in common organic solvents, which is often a challenge with unsubstituted polyaniline, facilitating its processing and film formation. rsc.org These substituents would also modify the electronic properties and morphology of the polymer. rsc.org

Furthermore, this compound can be used as a building block in the synthesis of other types of polymers, such as polyimides or polyamides, by reacting it with appropriate dianhydrides or diacyl chlorides, respectively. This would lead to polymers with high thermal stability and specific functional properties imparted by the morpholine moiety.

Application in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

Aniline derivatives are widely used in the development of materials for organic light-emitting diodes (OLEDs), particularly as hole-transporting materials (HTMs) or as components of emissive layers. The electron-rich nature of the this compound core suggests its potential utility in OLEDs. ltom.com

When incorporated into a polymer or used as a small molecule in a device layer, the electronic properties of this compound could facilitate the injection and transport of holes from the anode. The morpholine and methyl groups can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match other materials in the OLED stack, thereby improving device efficiency and stability. Its potential as a component in thermally activated delayed fluorescence (TADF) emitters could also be an area of investigation.

Table 2: Predicted Properties of a Polymer Derived from this compound for Optoelectronic Applications

Property Predicted Value/Characteristic Rationale/Potential Advantage
Solubility Good in common organic solvents (e.g., NMP, DMF, Chloroform)The morpholine group disrupts chain packing, enhancing solubility. rsc.org
HOMO Level -5.1 to -5.4 eVSuitable for efficient hole injection from standard anodes like ITO.
LUMO Level -2.0 to -2.3 eVCan be tuned for use in either hole-transporting or emissive layers.
Thermal Stability (T_d) > 300 °CThe aromatic backbone would provide good thermal stability.
Glass Transition Temp (T_g) 120-150 °CAmorphous morphology due to the non-planar morpholine group, good for film formation.

Future Research Directions and Emerging Paradigms for 5 Methyl 2 Morpholin 4 Yl Aniline

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling predictive modeling and optimizing reaction pathways. ijsetpub.com For a molecule like 5-Methyl-2-(morpholin-4-yl)aniline, these technologies can offer significant advantages.

Reaction Condition Optimization: Machine learning algorithms can analyze existing data to predict the optimal conditions for synthesizing this compound. This includes identifying the most effective catalysts, solvents, and temperature ranges to maximize yield and purity while minimizing by-product formation. preprints.org This data-driven approach can significantly reduce the experimental effort required for process optimization.

Table 1: Potential AI/ML Applications in the Synthesis of this compound

AI/ML ApplicationDescriptionPotential Impact
Retrosynthetic AnalysisUtilizes deep learning models to propose multiple synthetic pathways from commercially available starting materials. engineering.org.cnAccelerates the discovery of new, more efficient synthetic routes.
Reaction Outcome PredictionEmploys graph neural networks to predict the major product and yield of a given set of reactants and conditions. ijsetpub.comReduces trial-and-error experimentation and conserves resources.
Catalyst and Solvent SelectionLeverages classification algorithms to recommend the most suitable catalysts and solvents for specific transformations. preprints.orgEnhances reaction efficiency and can promote greener chemistry practices.
Automated SynthesisIntegrates ML models with robotic platforms to enable autonomous, high-throughput synthesis and optimization. ijsetpub.comFacilitates rapid exploration of synthetic variations and library generation.

Exploration of Novel Reaction Pathways and Reactivity Patterns

While established methods for forming aniline (B41778) and morpholine (B109124) derivatives exist, future research should focus on discovering and developing novel reaction pathways to access this compound and its analogs.

Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. researchgate.net Future work could explore novel palladium catalysts or alternative metal catalysts (e.g., copper, nickel) to facilitate the coupling of a suitably substituted methyl-aniline precursor with morpholine, potentially under milder conditions or with higher functional group tolerance.

C-H Activation Strategies: Direct C-H functionalization represents a highly atom-economical approach to synthesis. researchgate.net Research into the regioselective C-H amination of a p-toluidine (B81030) derivative with morpholine could provide a more direct and efficient route to the target molecule, avoiding the need for pre-functionalized starting materials.

Innovative Cyclization Methods: The synthesis of the morpholine ring itself can be a target for innovation. Exploring novel cyclization strategies, perhaps mediated by new catalysts or reagents, could offer alternative pathways to constructing the morpholine moiety onto the aniline core. mdpi.com For example, oxidative cyclization of ortho-substituted anilines has been shown to produce ring-fused benzimidazoles, a strategy that could be adapted. mdpi.com

Advancements in Sustainable Synthesis and Scalability

The principles of green chemistry are increasingly important in chemical manufacturing. Future research should aim to develop sustainable and scalable synthetic routes to this compound.

Green Solvents and Catalysts: A key area of focus is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. mdpi.com The development of reusable heterogeneous catalysts or biocatalytic methods could also significantly improve the sustainability profile of the synthesis. rsc.org For instance, the use of nickel-based catalysts has shown promise in the reductive amination of biomass-derived precursors to form amines. rsc.org

Flow Chemistry and Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. rsc.org Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can often accelerate reaction rates, increase yields, and improve product purity. mdpi.com Investigating the application of microwave irradiation to key steps in the synthesis of this compound could lead to more efficient and rapid production.

Table 2: Comparison of Synthetic Methodologies for Scalability and Sustainability

MethodologyPotential Advantages for SynthesisChallenges
Batch SynthesisWell-established, versatile for small-scale research.Potential for thermal runaway, challenges in scalability, often larger solvent volumes. rsc.org
Flow ChemistryEnhanced safety, precise control over reaction parameters, easier to scale. rsc.orgHigher initial equipment cost, potential for clogging with solid by-products.
Microwave-Assisted SynthesisRapid reaction times, often higher yields, improved energy efficiency. mdpi.comScalability can be challenging, requires specialized equipment.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. smolecule.comrsc.orgLimited substrate scope, enzyme stability can be an issue.

Interdisciplinary Research with Nanoscience for Hybrid Materials Development

The unique electronic and structural features of this compound make it an interesting candidate for integration into nanomaterials, leading to the development of novel hybrid materials with tailored properties.

Functionalized Nanoparticles: The aniline nitrogen can be used to anchor the molecule to the surface of metal or metal oxide nanoparticles (e.g., gold, iron oxide). aspbs.com These functionalized nanoparticles could find applications in catalysis, sensing, or as targeted drug delivery vehicles. The morpholine group, with its potential for improved solubility and biocompatibility, could be particularly advantageous in biomedical applications. smolecule.com

Conducting Polymer Nanocomposites: Aniline is the monomer for the conducting polymer polyaniline. It is conceivable that this compound could be copolymerized with aniline to create novel conducting polymers with modified properties. Incorporation of these polymers into nanocomposites with materials like graphene or carbon nanotubes could lead to advanced materials for electronics, energy storage, or sensor applications. aspbs.com

Unexplored Spectroscopic Phenomena and Structural Dynamics

A deeper understanding of the fundamental physicochemical properties of this compound can be achieved through advanced spectroscopic and computational studies.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, vibrational frequencies, and reactivity. tandfonline.comresearchgate.net Such studies can help to interpret experimental spectroscopic data and predict properties like the molecular electrostatic potential, which is crucial for understanding intermolecular interactions. tandfonline.com

Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are routine, advanced methods could reveal more subtle structural and dynamic features. For example, two-dimensional NMR techniques could elucidate through-space interactions and conformational preferences. Furthermore, studying the molecule in different solvent environments could reveal information about solute-solvent interactions and their effect on the molecular structure. tandfonline.com

Investigation of Hydrogen Bonding and Tautomerism: The presence of the aniline N-H group and the morpholine oxygen atom allows for the possibility of inter- and intramolecular hydrogen bonding. mdpi.com Detailed spectroscopic and crystallographic studies could characterize these interactions, which are critical for understanding the compound's solid-state packing and its interactions with biological targets. The potential for tautomerism, although less likely in this specific structure, should not be entirely discounted without thorough investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-2-(morpholin-4-yl)aniline, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 5-methyl-2-nitroaniline with morpholine under catalytic conditions (e.g., Pd/C or CuI) followed by nitro group reduction using H₂/Pd or NaBH₄ . Key parameters include temperature (80–120°C), solvent choice (DMF or DMSO), and catalyst loading. Lower yields may arise from incomplete nitro reduction or morpholine ring instability at high temperatures. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm for aniline protons, δ 3.5–4.0 ppm for morpholine CH₂ groups) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1) and isotopic patterns .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .

Q. What are the typical chemical reactions involving this compound, and how do reaction conditions affect product distribution?

  • Methodological Answer :

  • Acylation : React with acetyl chloride in pyridine to form N-acetyl derivatives. Excess reagent may lead to diacetylation .
  • Suzuki Coupling : Use Pd catalysts with aryl boronic acids to introduce substituents. Optimize solvent (toluene/ethanol) and base (K₂CO₃) for cross-coupling efficiency .
  • Oxidation : Treat with KMnO₄ to generate quinone derivatives; control pH to avoid over-oxidation .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound for high-throughput applications while minimizing by-product formation?

  • Methodological Answer :

  • Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing reaction time from hours to minutes .
  • Microwave Assistance : Apply microwave irradiation (100–150°C) to accelerate morpholine substitution while suppressing side reactions like ring-opening .
  • In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of nitro group reduction .

Q. How should researchers address contradictory spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by morpholine ring protons or para-substituted aromatic groups .
  • X-ray Crystallography : Confirm regiochemistry of substituted derivatives (e.g., methyl vs. methoxy groups) .
  • Tandem MS/MS : Differentiate isomers by fragmentation patterns (e.g., morpholine ring cleavage vs. aniline backbone breakdown) .

Q. What computational modeling approaches are suitable for predicting the reactivity and binding interactions of this compound in medicinal chemistry studies?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study electron density distribution and nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Prioritize binding poses with morpholine oxygen forming hydrogen bonds .
  • MD Simulations : Analyze stability of ligand-protein complexes in aqueous environments over 100-ns trajectories .

Q. What mechanisms underlie the biological activity of this compound, and how can in vitro assays be designed to validate its pharmacological targets?

  • Methodological Answer :

  • Kinase Inhibition : Test against PI3K or mTOR using ATPase-Glo™ assays. Compare IC₅₀ values with control inhibitors (e.g., LY294002) .
  • Antimicrobial Activity : Perform broth microdilution assays (MIC ≤ 16 µg/mL) against S. aureus and E. coli. Use resazurin staining for viability quantification .
  • Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation via fluorometric kits .

Q. How does the substitution pattern (e.g., methyl group position, morpholine orientation) influence the physicochemical and biological properties of this compound compared to its structural analogs?

  • Methodological Answer :

  • Comparative SAR :
CompoundSubstituentsLogPIC₅₀ (PI3K, nM)
5-Methyl-2-morpholinylanilineMethyl at C5, morpholine at C22.185
4-Fluoro-2-morpholinylanilineFluoro at C41.8120
3-Methoxy-4-morpholinylanilineMethoxy at C32.565
  • Key Trends : Electron-donating groups (e.g., methyl) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., fluoro) improve target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.